molecular formula C14H10N2O2 B099190 Methyl benzo[c]cinnoline-4-carboxylate CAS No. 19174-81-3

Methyl benzo[c]cinnoline-4-carboxylate

Cat. No. B099190
CAS RN: 19174-81-3
M. Wt: 238.24 g/mol
InChI Key: WJTXBOOVEUIKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl benzo[c]cinnoline-4-carboxylate is a chemical compound that belongs to the class of benzo[c]cinnoline derivatives. It has been extensively studied for its diverse range of applications in scientific research. This compound has a unique chemical structure that makes it an attractive target for synthetic chemists.

Scientific Research Applications

Methyl benzo[c]cinnoline-4-carboxylate has been extensively studied for its diverse range of applications in scientific research. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of methyl benzo[c]cinnoline-4-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Methyl benzo[c]cinnoline-4-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Methyl benzo[c]cinnoline-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. For example, it has poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of methyl benzo[c]cinnoline-4-carboxylate. One area of research is the development of more efficient synthesis methods that can improve the yield of the product. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. In addition, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of methyl benzo[c]cinnoline-4-carboxylate involves the reaction of 2-aminobenzoic acid with cinnamaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

properties

CAS RN

19174-81-3

Product Name

Methyl benzo[c]cinnoline-4-carboxylate

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

methyl benzo[c]cinnoline-4-carboxylate

InChI

InChI=1S/C14H10N2O2/c1-18-14(17)11-7-4-6-10-9-5-2-3-8-12(9)15-16-13(10)11/h2-8H,1H3

InChI Key

WJTXBOOVEUIKST-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23

synonyms

Benzo[c]cinnoline-4-carboxylic acid methyl ester

Origin of Product

United States

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